molecular formula C7H11ClN2OS B11763801 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B11763801
M. Wt: 206.69 g/mol
InChI Key: VRBFEJOUNJRRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .

Chemical Reactions Analysis

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions. .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride can be compared to other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and industry.

Properties

Molecular Formula

C7H11ClN2OS

Molecular Weight

206.69 g/mol

IUPAC Name

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride

InChI

InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H

InChI Key

VRBFEJOUNJRRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)C.Cl

Origin of Product

United States

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